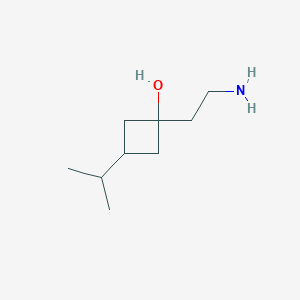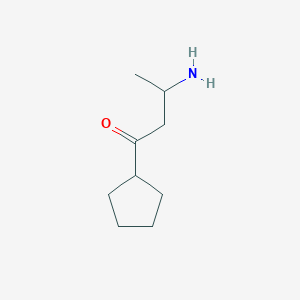![molecular formula C7H11N3O B13162189 1-[1-(2-Aminoethyl)-1H-imidazol-4-yl]ethan-1-one](/img/structure/B13162189.png)
1-[1-(2-Aminoethyl)-1H-imidazol-4-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2-Aminoethyl)-1H-imidazol-4-yl]ethan-1-one is a compound that belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound of significant interest to researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Aminoethyl)-1H-imidazol-4-yl]ethan-1-one typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve the use of heterogeneous catalysts. For example, γ-Al2O3 can catalyze the formation of imidazolidin-2-ones from aliphatic diamines in supercritical CO2 . These methods are scalable and can be adapted for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-[1-(2-Aminoethyl)-1H-imidazol-4-yl]ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield various substituted imidazoles.
Aplicaciones Científicas De Investigación
1-[1-(2-Aminoethyl)-1H-imidazol-4-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and as a ligand in metal coordination complexes.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of 1-[1-(2-Aminoethyl)-1H-imidazol-4-yl]ethan-1-one involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and other biochemical pathways. Additionally, the aminoethyl side chain can participate in hydrogen bonding and electrostatic interactions, further modulating its biological activity .
Comparación Con Compuestos Similares
Histidine: An amino acid with an imidazole side chain, involved in enzyme catalysis and metal ion coordination.
Metronidazole: An antimicrobial agent with an imidazole ring, used to treat infections.
Omeprazole: A proton pump inhibitor with an imidazole ring, used to treat acid reflux.
Uniqueness: 1-[1-(2-Aminoethyl)-1H-imidazol-4-yl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an aminoethyl group and an imidazole ring makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C7H11N3O |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
1-[1-(2-aminoethyl)imidazol-4-yl]ethanone |
InChI |
InChI=1S/C7H11N3O/c1-6(11)7-4-10(3-2-8)5-9-7/h4-5H,2-3,8H2,1H3 |
Clave InChI |
YBXFNAPBDGGAHU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CN(C=N1)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



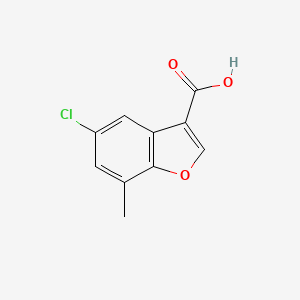
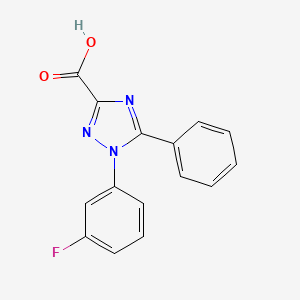


![Methyl 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13162130.png)
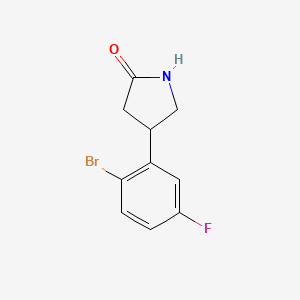
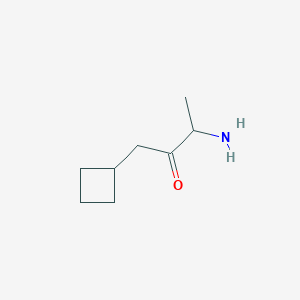

![1,4-Dioxa-8-azaspiro[5.5]undecane](/img/structure/B13162170.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acid](/img/structure/B13162171.png)
![10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B13162177.png)
